2-(4-methyl-3-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate 2-(4-methyl-3-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15616569
InChI: InChI=1S/C20H18N2O7/c1-10-2-3-11(7-14(10)22(27)28)15(23)9-29-16(24)8-21-19(25)17-12-4-5-13(6-12)18(17)20(21)26/h2-5,7,12-13,17-18H,6,8-9H2,1H3
SMILES:
Molecular Formula: C20H18N2O7
Molecular Weight: 398.4 g/mol

2-(4-methyl-3-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate

CAS No.:

Cat. No.: VC15616569

Molecular Formula: C20H18N2O7

Molecular Weight: 398.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methyl-3-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate -

Specification

Molecular Formula C20H18N2O7
Molecular Weight 398.4 g/mol
IUPAC Name [2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetate
Standard InChI InChI=1S/C20H18N2O7/c1-10-2-3-11(7-14(10)22(27)28)15(23)9-29-16(24)8-21-19(25)17-12-4-5-13(6-12)18(17)20(21)26/h2-5,7,12-13,17-18H,6,8-9H2,1H3
Standard InChI Key KOTBAVYTFOXIEH-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C(=O)COC(=O)CN2C(=O)C3C4CC(C3C2=O)C=C4)[N+](=O)[O-]

Introduction

Molecular Formula and Weight

  • Molecular Formula: C21_{21}H18_{18}N2_{2}O6_{6}

  • Molecular Weight: Approximately 394.38 g/mol

Structural Features

The compound consists of:

  • A 4-methyl-3-nitrophenyl group attached to an oxoethyl moiety.

  • A dioxoisoindoline ring system, which is fused with a methano bridge to form a rigid bicyclic structure.

  • An acetate ester linkage, connecting the oxoethyl group to the isoindoline derivative.

This structure suggests potential stability due to aromaticity and resonance in the nitrophenyl group and the isoindoline ring system.

General Approach

The synthesis of such compounds typically involves:

  • Esterification: Reacting a carboxylic acid derivative of the isoindoline system with an appropriate alcohol or oxoethyl halide under acidic or basic conditions.

  • Nitration: Introducing the nitro group on the aromatic ring via electrophilic substitution using nitrating agents like concentrated nitric acid or a nitrating mixture.

  • Coupling Reaction: Combining the nitrophenyl oxoethyl moiety with the isoindoline derivative through ester or amide bond formation.

Example Protocol

A possible synthetic route may involve:

  • Starting with phthalic anhydride, which can be converted to isoindoline derivatives via reaction with amines.

  • Functionalizing the aromatic ring with a methyl group (via Friedel-Crafts alkylation) and a nitro group (via nitration).

  • Reacting the functionalized phenyl derivative with an oxoethyl halide to form the final ester product.

Spectroscopy

  • NMR (Nuclear Magnetic Resonance):

    • 1H^1H-NMR: Signals for aromatic protons, aliphatic protons from the oxoethyl chain, and protons on the bicyclic isoindoline ring.

    • 13C^{13}C-NMR: Carbon signals for carbonyl groups (ester and ketone), aromatic carbons, and aliphatic carbons.

  • IR (Infrared Spectroscopy):

    • Peaks for carbonyl stretches (~1700 cm1^{-1}).

    • Nitro group vibrations (~1500–1600 cm1^{-1}).

    • Aromatic C-H stretches (~3100 cm1^{-1}).

  • Mass Spectrometry (MS):

    • Molecular ion peak corresponding to m/z=394m/z = 394, confirming molecular weight.

    • Fragmentation patterns indicating cleavage of ester and nitro groups.

Crystallography

Single-crystal X-ray diffraction can confirm the three-dimensional arrangement of atoms, including bond angles and torsional strain in the bicyclic system.

Pharmaceutical Relevance

Compounds with similar structures often exhibit biological activity due to their rigid frameworks and functional groups:

  • Nitrophenyl derivatives are known for antimicrobial and anti-inflammatory properties.

  • Isoindoline derivatives are explored as inhibitors of enzymes like phosphodiesterases or as ligands in receptor-binding studies.

Material Science

The rigid bicyclic structure may make this compound suitable for applications in:

  • Organic electronics as part of semiconducting materials.

  • Polymer chemistry as a monomer for high-performance materials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator